

A Comparative Risk Assessment of First-Generation Progestins

Author: BenchChem Technical Support Team. **Date:** December 2025

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First-generation progestins, derived from 19-nortestosterone, represent the foundational synthetic progestogens used in hormonal contraceptives and hormone replacement therapy. While effective, their structural similarity to testosterone gives rise to a range of off-target effects, primarily androgenic, but also estrogenic and metabolic, which dictate their clinical risk-benefit profile. This guide provides a comparative risk assessment of the principal first-generation progestins: norethindrone (also known as norethisterone), norethindrone acetate, norethynodrel, and ethynodiol diacetate.

Comparative Analysis of Biological Activities

The inherent biological activities of first-generation progestins are a direct consequence of their interaction with various steroid hormone receptors. The following tables summarize the available quantitative data on their androgenic, estrogenic, and metabolic effects.

Androgenic Profile

First-generation progestins exhibit varying degrees of androgenic activity due to their ability to bind to and activate the androgen receptor (AR). This can lead to side effects such as acne and hirsutism.^{[1][2]}

Progestin	Relative Androgenic Activity (Methyltestosterone = 50)	Androgen Receptor Binding Affinity (Relative to DHT)	Notes
Norethindrone	1.0[3]	Lower than levonorgestrel[4]	Considered to have low androgenic activity.[5]
Norethynodrel	0[3]	Weak androgen.[6]	Often considered to have minimal androgenic effects.
Ethinodiol Diacetate	0.6[3]	Weak androgen.	Metabolized to norethindrone.[2]
Norethindrone Acetate	Similar to Levonorgestrel[4]	Binds to the androgen receptor.[7]	Metabolized to norethindrone.[8]

Estrogenic Profile

The estrogenic activity of first-generation progestins is primarily due to the in vivo conversion of the parent compound or its metabolites to estrogenic substances.[9] Norethindrone and norethynodrel, for instance, can be metabolized to ethinyl estradiol, a potent synthetic estrogen.[10]

Progestin	Relative Estrogenic Potency (Estradiol = 100)	Estrogen Receptor (ER α) Binding	Notes
Norethindrone	Weak estrogenic activity[11]	Metabolites bind to ER α . [12]	The A-ring reduced metabolites of norethindrone are responsible for its estrogenic effects. [12]
Norethynodrel	Possesses inherent estrogenic activity. [9]	Binds to the estrogen receptor. [9]	
Ethinodiol Diacetate	No direct data available	Metabolized to norethindrone, which has estrogenic metabolites.	
Norethindrone Acetate	Binds to ER α . [7]	Metabolized to norethindrone and subsequently to ethinyl estradiol. [10]	

Metabolic Effects

The metabolic impact of first-generation progestins is a critical aspect of their risk profile, influencing lipid and carbohydrate metabolism. These effects are often dose-dependent and can be modulated by the co-administered estrogen in combined oral contraceptives. [2]

Lipid Metabolism

Progestin	Effect on HDL Cholesterol	Effect on LDL Cholesterol	Effect on Triglycerides
Norethindrone	Increased with low-dose formulations.[13]	Reduced with low-dose formulations.[13]	Increased.[14]
Norethynodrel	No direct comparative data available.	No direct comparative data available.	No direct comparative data available.
Ethinodiol Diacetate	No direct comparative data available.	No direct comparative data available.	No direct comparative data available.
Norethindrone Acetate	High-dose did not affect HDL levels.[13]	Increased serum triglyceride levels.[15]	

Carbohydrate Metabolism

Progestin	Effect on Glucose Tolerance	Effect on Insulin Levels
Norethindrone	Slight deterioration observed in some studies.[16]	Statistically significant elevation.[14]
Norethynodrel	No direct comparative data available.	No direct comparative data available.
Ethinodiol Diacetate	No direct comparative data available.	No direct comparative data available.
Norethindrone Acetate	Negative effect on insulin resistance when added to estrogen therapy.[10]	

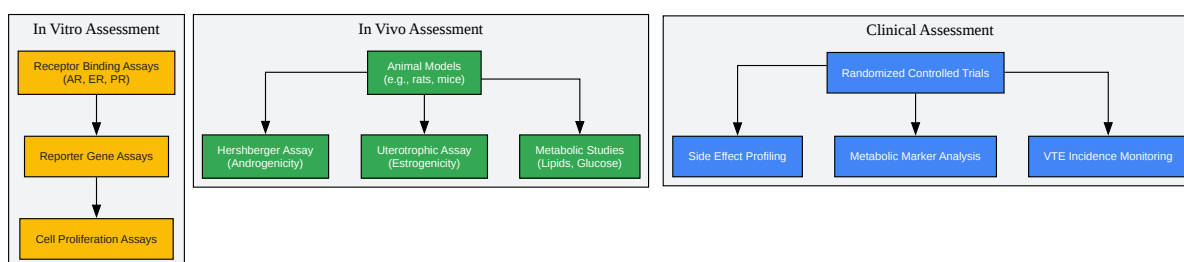
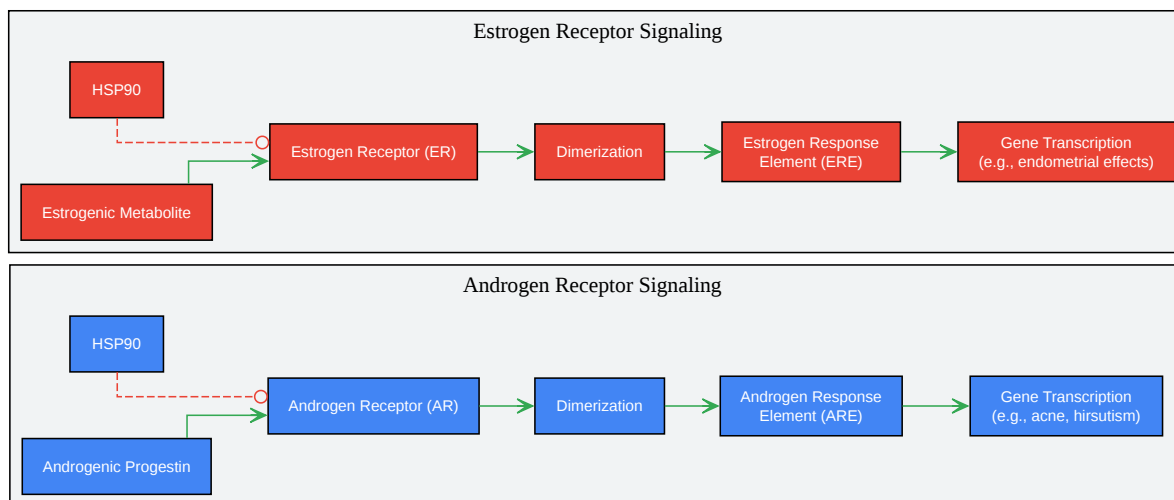
Risk of Venous Thromboembolism (VTE)

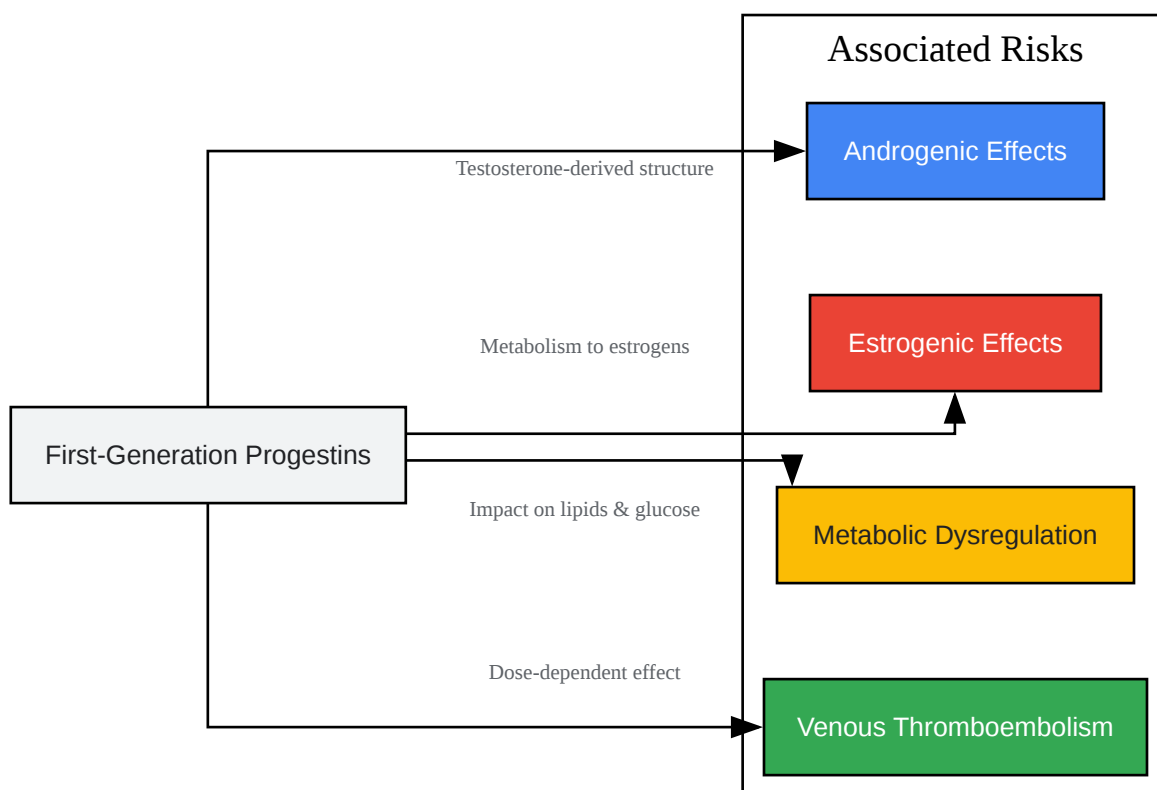
The risk of venous thromboembolism is a significant concern with hormonal contraceptives. For first-generation progestins, this risk appears to be dose-dependent.

Progestin	Adjusted Odds Ratio (aOR) for VTE (vs. non-use)	Notes
Norethindrone	Reduced odds of VTE at contraceptive doses (0.35 mg). [17][18]	Higher doses used for abnormal uterine bleeding may carry an increased risk.[19]
Norethindrone Acetate	3.00 (99% CI 1.96-4.59)[17] [18]	Considered a higher-dose progestogen with a significant association with increased VTE odds.[17][18]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed effects and the methods used to assess them, the following diagrams illustrate key signaling pathways and a general experimental workflow.





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- To cite this document: BenchChem. [A Comparative Risk Assessment of First-Generation Progestins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174292#comparative-risk-assessment-of-first-generation-progestins]

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